molecular formula C7H6BrClO B12858487 5-Bromo-4-chloro-2-methylphenol

5-Bromo-4-chloro-2-methylphenol

Cat. No.: B12858487
M. Wt: 221.48 g/mol
InChI Key: CPERHEJILHOKHP-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-2-methylphenol: is an organic compound with the molecular formula C7H6BrClO . It is a substituted phenol, characterized by the presence of bromine, chlorine, and a methyl group attached to the benzene ring. This compound is known for its antimicrobial properties and is used in various applications, including as a preservative and disinfectant .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of dehalogenated phenols.

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-methylphenol is used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying the effects of halogen substitution on the reactivity and properties of phenolic compounds .

Biology and Medicine: The compound exhibits antimicrobial properties, making it useful in the formulation of disinfectants and antiseptics. It is also studied for its potential use in developing new antimicrobial agents .

Industry: In the industrial sector, this compound is used as a preservative in various products, including cosmetics and personal care items. Its effectiveness in preventing microbial growth extends the shelf life of these products .

Mechanism of Action

The antimicrobial activity of 5-Bromo-4-chloro-2-methylphenol is primarily due to its ability to disrupt microbial cell membranes and interfere with essential enzymatic processes. The presence of halogen atoms enhances its lipophilicity, allowing it to penetrate microbial cell walls more effectively. This leads to the disruption of cellular functions and ultimately the death of the microorganism .

Comparison with Similar Compounds

Uniqueness: 5-Bromo-4-chloro-2-methylphenol is unique due to the presence of both bromine and chlorine atoms along with a methyl group on the phenol ring. This combination of substituents imparts distinct chemical and biological properties, making it more effective as an antimicrobial agent compared to its analogs .

Properties

Molecular Formula

C7H6BrClO

Molecular Weight

221.48 g/mol

IUPAC Name

5-bromo-4-chloro-2-methylphenol

InChI

InChI=1S/C7H6BrClO/c1-4-2-6(9)5(8)3-7(4)10/h2-3,10H,1H3

InChI Key

CPERHEJILHOKHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1O)Br)Cl

Origin of Product

United States

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